

Experimental Protocol for the Nitration of 1,3,5-Trimethylpyrazole

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Compound of Interest

Compound Name:	1,3,5-Trimethyl-4-nitro-1 <i>H</i> -pyrazole
Cat. No.:	B075602

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Application Note

This document provides a detailed experimental protocol for the synthesis of 4-nitro-1,3,5-trimethylpyrazole via electrophilic nitration of 1,3,5-trimethylpyrazole. This procedure is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for the preparation of this and structurally related nitropyrazole compounds.

Introduction

Nitropyrazoles are an important class of heterocyclic compounds with applications in various fields, including pharmaceuticals, agrochemicals, and energetic materials. The introduction of a nitro group onto the pyrazole ring can significantly modulate the compound's chemical and biological properties. The 4-position of the pyrazole ring is often susceptible to electrophilic substitution. This protocol details the nitration of 1,3,5-trimethylpyrazole using a standard mixed acid (nitric acid and sulfuric acid) method to yield 4-nitro-1,3,5-trimethylpyrazole.

Reaction Scheme

Experimental Protocol

Materials:

- 1,3,5-trimethylpyrazole (C₆H₁₀N₂)

- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Crushed Ice
- Deionized Water
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Brine (Saturated Sodium Chloride Solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Ethanol (for recrystallization)
- Dichloromethane (CH_2Cl_2) or Ethyl Acetate (EtOAc)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Thermometer
- Beaker
- Büchner funnel and filter flask
- Separatory funnel
- Rotary evaporator
- Melting point apparatus

- NMR spectrometer
- IR spectrometer
- Mass spectrometer

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1,3,5-trimethylpyrazole (1.0 eq). Cool the flask in an ice bath to 0-5 °C.
- Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 eq) to pre-cooled concentrated sulfuric acid (2.0 eq) while maintaining the temperature between 0-10 °C.
- Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 1,3,5-trimethylpyrazole over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
 - A precipitate of the crude product should form. If no solid precipitates, proceed to liquid-liquid extraction.
 - If a solid precipitates: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the filtrate is neutral to pH paper.
 - If no solid precipitates (or for further purification): Transfer the cold aqueous mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.

- Neutralization and Drying: Wash the combined organic extracts sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Isolation of Product: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude 4-nitro-1,3,5-trimethylpyrazole.
- Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the final product as a solid.

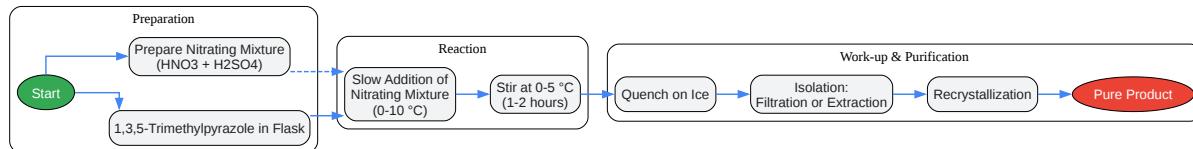
Data Presentation

Table 1: Summary of Quantitative Data for the Nitration of 1,3,5-trimethylpyrazole

Parameter	Value	Reference/Comment
Reactant		
1,3,5-trimethylpyrazole	1.0 eq	Starting material
Reagents		
Concentrated HNO ₃ (70%)	1.1 eq	Nitrating agent
Concentrated H ₂ SO ₄ (98%)	2.0 eq	Catalyst
Reaction Conditions		
Temperature	0-10 °C	Critical to control exotherm and prevent side reactions
Reaction Time	1-2 hours post-addition	Monitor by TLC for completion
Product		
Product Name	4-nitro-1,3,5-trimethylpyrazole	
Molecular Formula	C ₆ H ₉ N ₃ O ₂	[1]
Molecular Weight	155.15 g/mol	[1]
Theoretical Yield	Calculate based on starting material	
Actual Yield	To be determined experimentally	
Melting Point	~71.5 °C (predicted)	[2]
Characterization		
¹ H NMR (CDCl ₃)	To be determined experimentally	Expected signals for three distinct methyl groups.
¹³ C NMR (CDCl ₃)	To be determined experimentally	Expected signals for the pyrazole ring carbons and the three methyl carbons.
IR (KBr)	To be determined experimentally	Expect characteristic peaks for C-NO ₂ stretching.

Mass Spectrometry (ESI-MS)	To be determined experimentally	Expect m/z corresponding to $[M+H]^+$.
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Mandatory Visualizations



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Caption: Experimental workflow for the nitration of 1,3,5-trimethylpyrazole.

Safety Precautions

- Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions.
- Always add acid to water, never the other way around, during the preparation of any dilute acid solutions. In the case of preparing the nitrating mixture, the less dense acid (nitric) is added to the denser acid (sulfuric) slowly and with cooling.
- Handle all organic solvents in a well-ventilated fume hood.

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References

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